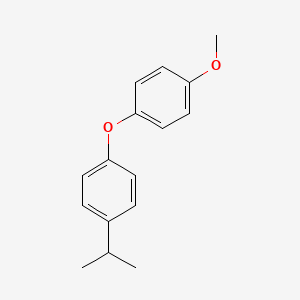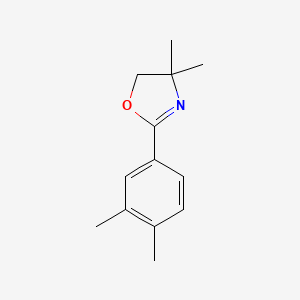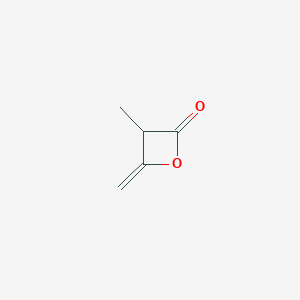![molecular formula C20H20OSSi B14139143 Ethanethiol, 2-[(triphenylsilyl)oxy]- CAS No. 205698-59-5](/img/structure/B14139143.png)
Ethanethiol, 2-[(triphenylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-[(triphenylsilyl)oxy]- is an organosulfur compound with the molecular formula C20H20OSSi It is a derivative of ethanethiol, where the hydrogen atom of the thiol group is replaced by a triphenylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanethiol, 2-[(triphenylsilyl)oxy]- can be synthesized through the reaction of ethanethiol with triphenylsilanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the silyl ether bond between the ethanethiol and triphenylsilanol.
Industrial Production Methods
While specific industrial production methods for ethanethiol, 2-[(triphenylsilyl)oxy]- are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-[(triphenylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to regenerate the thiol group.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Regenerated ethanethiol.
Substitution: Various substituted silyl ethers.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-[(triphenylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for thiols.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanethiol, 2-[(triphenylsilyl)oxy]- involves its interaction with molecular targets through the thiol and silyl ether groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol: A simpler thiol compound with a similar structure but without the triphenylsilyl group.
Methanethiol: Another thiol compound with a methyl group instead of an ethyl group.
Butanethiol: A thiol compound with a butyl group.
Uniqueness
Ethanethiol, 2-[(triphenylsilyl)oxy]- is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where traditional thiols may not be suitable.
Eigenschaften
CAS-Nummer |
205698-59-5 |
|---|---|
Molekularformel |
C20H20OSSi |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
2-triphenylsilyloxyethanethiol |
InChI |
InChI=1S/C20H20OSSi/c22-17-16-21-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2 |
InChI-Schlüssel |
OIUHSQRQAKTUNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
![2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B14139067.png)


![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)



![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B14139102.png)


![2,7-bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B14139124.png)

